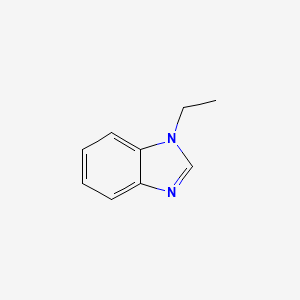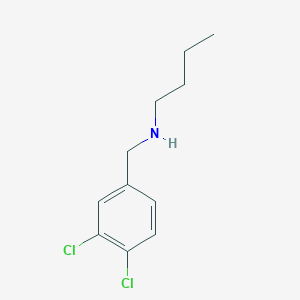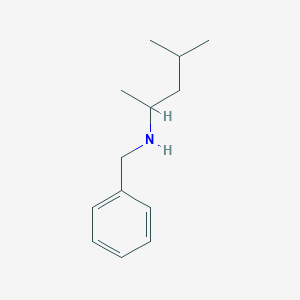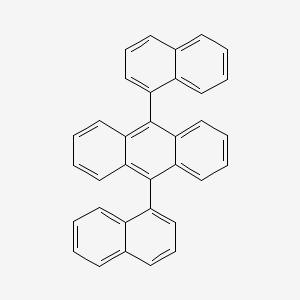
9,10-Di(1-naphthyl)anthracene
Vue d'ensemble
Description
9,10-Di(1-naphthyl)anthracene is a chemical compound with the molecular formula C34H22 . It is often used as electroluminescence materials in organic light-emitting diodes . The molecule has a molecular weight of 430.5 g/mol .
Synthesis Analysis
The synthesis of 9,10-Di(1-naphthyl)anthracene involves the use of bulky substituents at the 9 and 10 positions of anthracene . The rigid naphthyl substituents effectively isolate the anthracene chromophore, generating blue electroluminescence .
Molecular Structure Analysis
The molecular structure of 9,10-Di(1-naphthyl)anthracene consists of two naphthyl groups attached to the 9 and 10 positions of an anthracene core . The structure is characterized by hindered rotation about the σ-bond between the naphthyl and anthracene chromophore .
Chemical Reactions Analysis
The chemical reactions of 9,10-Di(1-naphthyl)anthracene are characterized by the formation of two possible stereoisomers, anti and syn . These isomers have different solubilities and thermal properties .
Physical And Chemical Properties Analysis
9,10-Di(1-naphthyl)anthracene has a density of 1.2±0.1 g/cm3, a boiling point of 577.5±45.0 °C at 760 mmHg, and a flash point of 304.1±22.8 °C . It is soluble in non-polar solvents such as chloroform, dichloromethane, and benzene, but almost insoluble in water .
Applications De Recherche Scientifique
Organic Light-Emitting Devices (OLEDs)
9,10-Di(1-naphthyl)anthracene (ADN) is widely used as a host material in Organic Light-Emitting Devices (OLEDs) . It is known for its high thermal and morphological stability . In OLEDs, ADN is used as a wide band gap host material. The devices show high efficiency and stability .
Red OLEDs
ADN has been used in the development of red OLEDs . By utilizing a two-step energy transfer from ADN to other materials, pure red organic light-emitting devices have been achieved, which show improved optical and electrical characteristics .
Blue OLEDs
ADN is also used as a host material for blue OLEDs . Its wide energy band gap makes it a promising host material for full-color OLEDs .
Solution Processed Blue Fluorescent OLEDs
A series of new asymmetric anthracene derivatives have been synthesized for use in the light-emitting layer of solution-processed blue fluorescent OLEDs . These could be used both as host and dopant .
Electrochemistry and Spectroscopy
9,10-Di(1-naphthyl)anthracene has been studied in the field of electrochemistry and spectroscopy . It provides insights into the behavior of aromatic hydrocarbons .
Chemical Structure Analysis
The chemical structure of 9,10-Di(1-naphthyl)anthracene has been analyzed using various techniques, providing valuable data for further research .
Orientations Futures
9,10-Di(1-naphthyl)anthracene is often used as electroluminescence materials in organic light-emitting diodes . Its high thermal stability and morphological stability make it a promising material for use in the light-emitting layer of solution-processed blue fluorescent organic light-emitting diodes .
Propriétés
IUPAC Name |
9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNJZSGBZMLRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293541 | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di(1-naphthyl)anthracene | |
CAS RN |
26979-27-1 | |
| Record name | 26979-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 9,10-Di(1-naphthyl)anthracene?
A1: 9,10-Di(1-naphthyl)anthracene consists of a central anthracene unit with two naphthyl groups attached to the 9th and 10th positions. [] While its molecular formula is C34H22, the specific structural details, like the dihedral angle between the anthracene and naphthalene rings, can vary. For instance, in the anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate, this angle is 83.96°.[2]
Q2: How does the structure of 9,10-Di(1-naphthyl)anthracene derivatives influence their application in OLEDs?
A2: Derivatives of 9,10-Di(1-naphthyl)anthracene, like 2,3;6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN), show promise as hole-transporting/electron-blocking layers in organic light-emitting devices (OLEDs). [] The presence of methoxy groups influences the HOMO/LUMO energy levels, making them suitable for efficient hole transport. []
Q3: What makes 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) a suitable host material in OLEDs?
A3: α,α-MADN stands out as a wide band gap host material, facilitating efficient Förster energy transfer to deep blue fluorescent dopants like BD-1. [] This allows for the fabrication of deep blue OLEDs with improved color coordinates and efficiency compared to devices using the β,β-isomeric host (MADN). []
Q4: Are there any advantages to using 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) with specific dopants?
A4: α,α-MADN demonstrates excellent compatibility with the deep blue dopant SK-1. [, ] This pairing leads to highly efficient blue OLEDs with stable color output even at varying drive current densities, making it suitable for full-color OLED applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



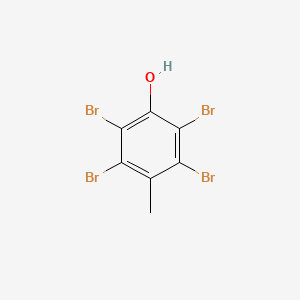
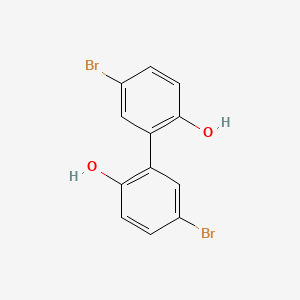
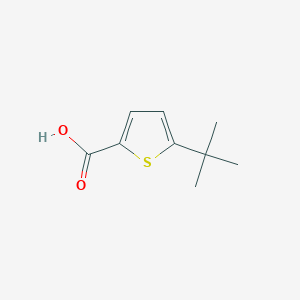
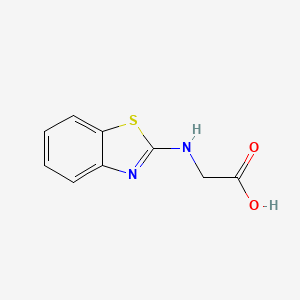
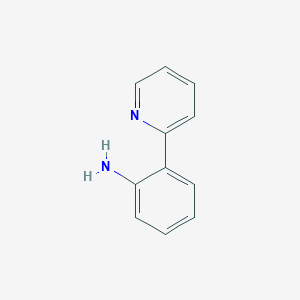
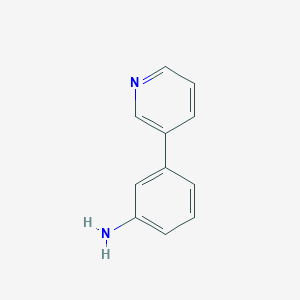
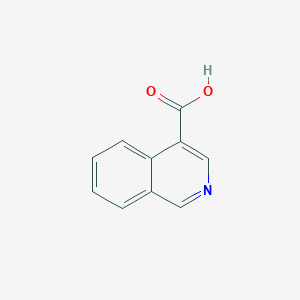
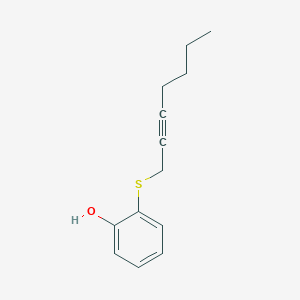
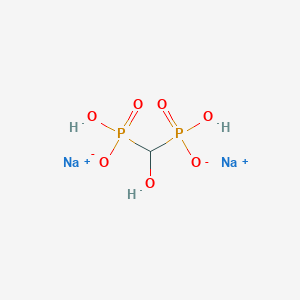
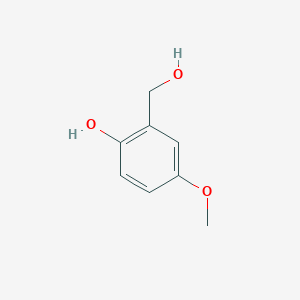
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
